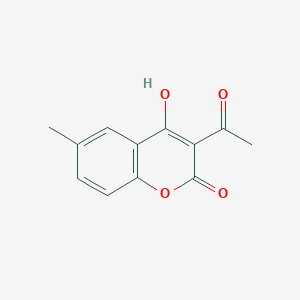![molecular formula C23H28N4O4 B4069923 4-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069923.png)
4-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
説明
4-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EPPNM, and it has a unique chemical structure that makes it suitable for various research purposes.
作用機序
The mechanism of action of EPPNM is not fully understood. However, it is believed that EPPNM interacts with specific proteins and enzymes in the body, leading to its biological effects. EPPNM has been found to inhibit the activity of protein kinase CK2 by binding to its active site. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
EPPNM has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. EPPNM has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
EPPNM has several advantages for use in lab experiments. It is a selective inhibitor of protein kinase CK2, which makes it suitable for studying the role of this enzyme in various cellular processes. EPPNM is also a fluorescent probe for the detection of zinc ions, which makes it useful for studying the role of zinc in biological systems. However, the synthesis of EPPNM is a complex process that requires specific conditions and expertise. This makes it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for the study of EPPNM. One potential direction is the development of EPPNM as a potential anti-cancer agent. The inhibition of protein kinase CK2 by EPPNM has been shown to induce apoptosis in cancer cells. This makes it a potential candidate for cancer therapy. Another potential direction is the use of EPPNM as a fluorescent probe for the detection of zinc ions in biological samples. This could lead to a better understanding of the role of zinc in various biological processes.
Conclusion:
In conclusion, 4-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of EPPNM is a complex process that requires specific conditions and expertise. EPPNM has been found to have various properties that make it suitable for use in different research areas. The mechanism of action of EPPNM is not fully understood, but it is believed to interact with specific proteins and enzymes in the body, leading to its biological effects. EPPNM has several advantages for use in lab experiments, but its synthesis is a limitation. There are several future directions for the study of EPPNM, including its potential use as an anti-cancer agent and as a fluorescent probe for the detection of zinc ions in biological samples.
科学的研究の応用
EPPNM has been extensively studied for its potential applications in scientific research. It has been found to have various properties that make it suitable for use in different research areas. EPPNM has been used as a fluorescent probe for the detection of zinc ions in biological samples. It has also been used as a selective inhibitor of protein kinase CK2, which is a potential target for cancer therapy. EPPNM has also been used as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(4-ethylphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-2-18-3-5-19(6-4-18)23(28)26-11-9-24(10-12-26)20-7-8-21(27(29)30)22(17-20)25-13-15-31-16-14-25/h3-8,17H,2,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUNIXFKSLAVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenyl){4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(2-ethyl-6-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069840.png)
![2-amino-4-{3-chloro-4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4069845.png)
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4069851.png)
![N-methyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4069855.png)
![N-(2-furylmethyl)-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4069857.png)
![7-(cyclopropylmethyl)-2-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4069862.png)
![N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4069868.png)
![ethyl 4-({[7-(4-cyanophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4069891.png)
![3-benzyl-7-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069899.png)
![N-cyclopentyl-N'-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]succinamide](/img/structure/B4069902.png)
![1-[(4-methylphenyl)sulfonyl]-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4069905.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4069912.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)propanamide](/img/structure/B4069916.png)
